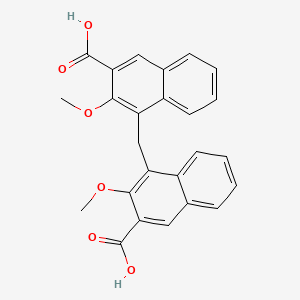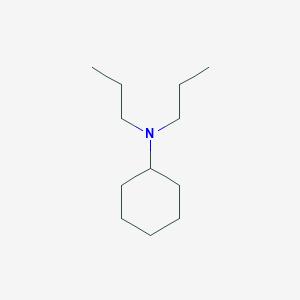
4,4'-Methylenebis(3-methoxy-2-naphthoic) acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4,4’-Methylenebis(3-methoxy-2-naphthoic) acid is an organic compound with the molecular formula C25H20O6 and a molecular weight of 416.42 g/mol . It is known for its unique structure, which consists of two naphthoic acid moieties connected by a methylene bridge, each substituted with a methoxy group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Methylenebis(3-methoxy-2-naphthoic) acid typically involves the condensation of 3-methoxy-2-naphthoic acid with formaldehyde under acidic conditions . The reaction proceeds through the formation of a methylene bridge, linking the two naphthoic acid units. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the condensation reaction.
Industrial Production Methods: In an industrial setting, the production of 4,4’-Methylenebis(3-methoxy-2-naphthoic) acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process .
化学反応の分析
Types of Reactions: 4,4’-Methylenebis(3-methoxy-2-naphthoic) acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4,4’-Methylenebis(3-methoxy-2-naphthoic) acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4,4’-Methylenebis(3-methoxy-2-naphthoic) acid involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways .
類似化合物との比較
4,4’-Methylenebis(3-hydroxy-2-naphthoic) acid: Similar structure but with hydroxyl groups instead of methoxy groups.
Pamoic acid disodium salt: A disodium salt form with similar structural features.
Uniqueness: 4,4’-Methylenebis(3-methoxy-2-naphthoic) acid is unique due to its methoxy substitutions, which can influence its chemical reactivity and biological activity. The presence of methoxy groups can enhance its solubility in organic solvents and modify its interaction with biological targets compared to its hydroxyl-substituted analogs .
特性
CAS番号 |
55388-44-8 |
|---|---|
分子式 |
C27H26N2O3 |
分子量 |
426.5 g/mol |
IUPAC名 |
4-[3-oxo-3-(2,4,6-trimethylphenyl)propyl]-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C27H26N2O3/c1-18-16-19(2)25(20(3)17-18)24(30)15-14-23-26(31)28(21-10-6-4-7-11-21)29(27(23)32)22-12-8-5-9-13-22/h4-13,16-17,23H,14-15H2,1-3H3 |
InChIキー |
BAHRUXJBXOCFNT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CCC2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(6-Bromo-benzo[b]thiophen-2-yl)-acetaldehyde](/img/structure/B8601933.png)






![Tert-butyl 4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine-1-carboxylate](/img/structure/B8601976.png)

![5-(Pyridin-3-yl)-1,3-dihydropyrrolo[1,2-c]thiazole-7-carbonitrile](/img/structure/B8601999.png)




